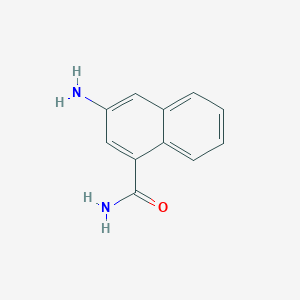

3-Amino-1-naphthamide

Description

The exploration of novel chemical entities with therapeutic potential is a driving force in contemporary biomedical research. The naphthamide framework, characterized by a naphthalene (B1677914) ring system appended with an amide group, represents a privileged scaffold in this endeavor.

Naphthalene, a simple bicyclic aromatic hydrocarbon, is the foundational structure for a multitude of biologically active compounds. ijpsjournal.comekb.eg Its rigid, planar structure and lipophilic nature make it an ideal anchor for interacting with biological macromolecules. In medicinal chemistry, the naphthalene nucleus is present in numerous FDA-approved drugs, demonstrating its therapeutic value across a wide range of diseases. ekb.eg The functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Naphthamide derivatives, as a specific subset, are gaining attention for their potential to engage with various biological targets through mechanisms like hydrogen bonding and π-π stacking, making them attractive candidates for inhibitor design and molecular probes. rsc.org

The naphthamide core structure serves as a versatile template for generating diverse molecular libraries. Researchers have modified this scaffold to develop potent and selective inhibitors for various enzymes and receptors. For instance, novel series of naphthamide derivatives have been rationally designed and synthesized as potent inhibitors of monoamine oxidase (MAO), an important enzyme in neuroscience. nih.gov Another area of active investigation is in oncology, where naphthamide-based compounds have been explored as potential kinase inhibitors. Furthermore, the scaffold has been utilized in the development of dual-target antifungal agents that inhibit both squalene epoxidase (SE) and 14α-demethylase (CYP51), enzymes crucial for fungal cell membrane biosynthesis.

Below is a table summarizing selected examples of investigational naphthamide derivatives, highlighting the versatility of the core structure.

| Investigational Compound Class | Target(s) | Therapeutic Area | Key Structural Features |

| Naphthamide Hybrids | Monoamine Oxidase (MAO-A/MAO-B) | Neurodegenerative Diseases | Naphthamide core linked to various heterocyclic moieties. |

| Substituted Naphthamides | Dopamine (B1211576) D2/D3 Receptors | Schizophrenia, Parkinson's Disease | Naphthamide scaffold with bromo and methoxy substitutions, linked to piperidine (B6355638) or pyrrolidine rings. rsc.org |

| Naphthyl Amide Derivatives | Squalene Epoxidase (SE), 14α-demethylase (CYP51) | Fungal Infections | Naphthyl amide scaffold connected to fragments designed to bind dual targets. |

This table is for illustrative purposes and represents classes of compounds under investigation.

The specific placement of functional groups on the naphthalene ring is critical and dramatically influences the compound's biological activity. This principle is the cornerstone of structure-activity relationship (SAR) studies. drugdesign.org The focus on the 3-amino-1-naphthamide substitution pattern is a logical step in the systematic exploration of the naphthamide chemical space.

The rationale for this focused research is multifaceted:

Isomeric Differentiation: The biological and physicochemical properties of naphthalene derivatives are highly dependent on the position of their substituents. rsc.orgnih.govresearchgate.net Exploring different isomers, such as comparing 1-naphthamides with 2-naphthamides, or moving an amino group from one position to another, is a fundamental strategy to understand how the molecule interacts with its biological target and to optimize efficacy.

Hydrogen Bonding Capability: The primary amide at the 1-position and the amino group at the 3-position are both capable of acting as hydrogen bond donors and acceptors. This dual functionality can facilitate strong and specific binding to the active sites of enzymes or receptors. SAR studies of other heterocyclic compounds have shown that the presence and position of an amino group can be critical for forming key interactions with a receptor. drugdesign.org

Modulation of Electronic Properties: An amino group is a strong electron-donating group, which can significantly alter the electronic distribution (aromaticity) of the naphthalene ring system. researchgate.net This modulation affects the molecule's reactivity, binding affinity, and metabolic stability. The specific placement at the 3-position provides a unique electronic profile compared to other amino-substituted isomers, which can be exploited to achieve target selectivity.

Systematic synthesis and evaluation of analogues like this compound allow researchers to build comprehensive SAR models, which are essential for designing next-generation therapeutic agents with improved potency and reduced side effects. mdpi.comfrontiersin.org

The history of naphthamide research is intrinsically linked to the broader history of naphthalene in chemistry. Naphthalene was first isolated from coal tar in the early 19th century. ijpsjournal.comekb.eg For decades, its chemistry was explored primarily in the context of dye synthesis, with compounds like amino naphthalene sulfonic acid becoming important dye intermediates. pharmaguideline.com

The transition of naphthalene-based scaffolds into medicinal chemistry marked a significant milestone. cutm.ac.in While early efforts led to the discovery of drugs like the beta-blocker propranolol and the non-steroidal anti-inflammatory drug (NSAID) naproxen, the exploration of more complex derivatives like naphthamides is a more recent development. ekb.eg The systematic investigation of amide derivatives as bioactive agents gained significant momentum in the latter half of the 20th century, driven by advances in synthetic chemistry and the establishment of quantitative structure-activity relationships (QSAR). frontiersin.orgcutm.ac.in The development of novel synthetic methodologies has enabled chemists to create libraries of specifically substituted naphthamides, leading to the discovery of compounds with activities against a range of targets, as highlighted in recent studies. nih.gov This ongoing research continues to build upon the historical foundation of naphthalene chemistry, applying modern drug design principles to this versatile and enduring scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-aminonaphthalene-1-carboxamide |

InChI |

InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14) |

InChI Key |

SLMABUGZQVTZDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Diversification of 3 Amino 1 Naphthamide Derivatives

Established Synthetic Pathways for Naphthamide Nuclei

The construction of the fundamental naphthamide core is the initial step toward more complex derivatives. This is typically achieved through well-established organic chemistry reactions.

Classical Amidation Reactions in Naphthamide Synthesis

The most direct method for synthesizing the naphthamide backbone is through the amidation of a corresponding naphthoic acid. This transformation can be achieved via several classical routes. One common approach involves a two-step process where the carboxylic acid, such as 1-naphthoic acid, is first converted to a more reactive acyl chloride. researchgate.net This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting acid chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired amide. researchgate.netorgsyn.org

Alternatively, direct coupling methods can be employed, which avoid the isolation of the acid chloride intermediate. These reactions utilize condensing agents to activate the carboxylic acid in situ. One such agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been shown to be efficient in promoting carboxamide formation in high yields. patsnap.com These classical methods form the foundation for creating the basic naphthamide structure before further functionalization.

Multi-step Organic Synthesis Approaches for Functionalized Naphthamides

The synthesis of functionalized naphthamides, including the target compound 3-Amino-1-naphthamide, necessitates multi-step reaction sequences. nuph.edu.ua This approach allows for the controlled introduction of various functional groups onto the naphthalene (B1677914) ring system. orgsyn.org A multi-step strategy is essential when the desired compound cannot be formed in a single step or when specific regioselectivity is required. nuph.edu.ua

For instance, the synthesis of novel naphthoquinone aromatic amides has been reported through a nine or ten-step pathway starting from 1-hydroxy-2-naphthoic acid. patsnap.com Similarly, amide and ester functionalized naphthalene monoimide derivatives have been prepared via multi-step organic synthesis to create donor-π-acceptor (D-π-A) type push-pull dyes. nih.gov These extended sequences often involve a combination of reactions, such as nitration, reduction, amidation, and cyclization, to build the target molecule piece by piece. researchgate.net The concerted challenge for the organic chemist is to orchestrate a sequence of synthetic methods into a workable and clever strategy.

Targeted Synthesis of this compound and its Direct Precursors

While a specific, dedicated synthesis for this compound is not prominently detailed in singular reports, a logical and scientifically sound pathway can be constructed based on established transformations of naphthalene systems. A common and effective strategy for introducing an amino group onto an aromatic ring involves a nitration-reduction sequence. researchgate.netresearchgate.net

A plausible multi-step synthesis for this compound would begin with the readily available 1-naphthoic acid. The synthetic sequence would be as follows:

Amidation : The initial step is the conversion of 1-naphthoic acid to 1-naphthamide (B1198061) using one of the classical amidation methods described previously (e.g., treatment with thionyl chloride followed by ammonia). researchgate.net

Nitration : The 1-naphthamide is then subjected to nitration. In the nitration of naphthalene derivatives, the position of the incoming nitro group is directed by the existing substituents. For a 1-substituted naphthalene ring with an electron-withdrawing group like an amide, nitration typically occurs at the 5- and 8-positions. However, to achieve substitution at the 3-position, specific reaction conditions or a different starting material might be necessary. A more direct precursor could be 3-nitro-1-naphthoic acid, which could then be amidated. The synthesis of 3-nitro-naphthalimides via nitration of the corresponding naphthalimide is a known procedure. nih.govorganic-chemistry.org

Reduction : The final step is the reduction of the nitro group on the 3-nitro-1-naphthamide intermediate to the desired amino group. This transformation is reliably achieved using various reducing agents, such as sodium dithionite, or through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) and a hydrogen source like hydrazine. nih.govchemicalbook.comacs.org

This proposed pathway leverages well-documented reactions to provide a targeted route to this compound. The synthesis of a key precursor, 3-amino-2-naphthoic acid, has been documented, starting from 3-hydroxy-2-naphthoic acid and using reagents like zinc chloride and ammonia under high pressure, demonstrating a method for direct amination on the naphthoic acid core. acs.org

Advanced Synthetic Techniques for this compound Analogues

To improve efficiency and expand the chemical diversity of naphthamide derivatives, modern synthetic techniques have been developed. These methods offer advantages in terms of reaction time, yield, and the ability to introduce complex functionalities.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of naphthamide derivatives, leading to significant improvements over conventional heating methods. The use of microwave irradiation can dramatically increase reaction yields and reduce reaction times. sigmaaldrich.com For example, a four-step synthesis of 2-naphthamide (B1196476) derivatives utilized a microwave-assisted Stobbe condensation as a key step. acs.org In the synthesis of 4-phenyl-1,8-naphthalimide, a Suzuki coupling reaction under microwave heating at 70°C for 30 minutes resulted in a 77% yield, whereas the same reaction under conventional reflux for 8 hours yielded only 22%. google.com This efficiency is also seen in the preparation of naphthaimidazoles, where microwave irradiation is employed to facilitate the cyclocondensation reaction. nih.gov

| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling for 4-phenyl-1,8-naphthalimide | Reflux, 8 hours | 22% | 70°C, 30 min, 100W | 77% | google.com |

| Imide formation from 4-Bromo-1,8-naphthalic anhydride | Reflux, 24 hours | Not specified | 60°C, 20 min, 60W | High (implied) | google.com |

| Thionyl chloride addition for 2-naphthamide precursor | Room temp, 3.5 hours | Not specified | 80°C, 30 min, 300W | High (implied) | sigmaaldrich.com |

Structure Activity Relationship Sar and Molecular Design Paradigms for 3 Amino 1 Naphthamide Analogues

Influence of Substituent Effects on Investigational Biological Activity

The biological activity of 3-amino-1-naphthamide analogues can be significantly altered by the introduction of various substituents. These modifications can influence the compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific placement of functional groups on the naphthamide scaffold, known as positional isomerism, can dramatically affect pharmacological activity. For instance, in a series of tetra-substituted naphthalene (B1677914) diimide compounds, which share a fused aromatic core with naphthamides, positional isomers with asymmetrically arranged side-chains exhibited improved cell proliferation potency and, in some cases, better stabilization of G-quadruplex DNA structures. nih.gov This suggests that the spatial relationship between different parts of the molecule is critical for its biological function.

In a study of synthetic opioids, the positional isomers of naphthyl U-47700, α-U10 (1-naphthyl) and β-U10 (2-naphthyl), displayed markedly different activities at the μ-opioid receptor. researchgate.net β-U10 was significantly more potent than its α-isomer, highlighting how a seemingly minor change in the attachment point of a substituent can lead to substantial differences in pharmacological effect. researchgate.net This principle is also observed in other naphthamide derivatives where the position of a carboxamide group (1-position vs. 2-position) can influence π-π stacking interactions with biological targets.

Similarly, research on 3-amino-1,8-naphthalimide, a structural analogue of the anti-cholera drug virstatin, demonstrated that this compound inhibited motility in Vibrio cholerae. nih.gov This activity profile, distinct from virstatin, underscores how the arrangement of functional groups around a core scaffold dictates the specific biological response.

The size, shape (steric effects), and electron-donating or -withdrawing properties (electronic effects) of substituents play a pivotal role in how a molecule binds to its target. In the development of inhibitors for DNA-PK, the position of a hydroxyl group on either the benzoyl or aniline (B41778) moiety of benzanilides determined their biological activity, a phenomenon influenced by both steric and electronic factors. rsc.org Computational studies have shown that steric effects can dictate regioselectivity in reactions involving Ru(II) catalysts, while electronic effects are more dominant with Pd(II) catalysts. rsc.org

For some antiviral compounds, the steric and electronic properties of N-phenyl substituents were found to be more influential on activity than their position. mdpi.com The introduction of electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring enhanced antiviral activity. mdpi.com Conversely, bulky substituents can sometimes be detrimental to activity. In a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds with large aromatic or cycloalkyl groups were inactive, whereas those with smaller alkyl groups showed antiviral effects. mdpi.com

The interplay of steric and electronic factors is also evident in the development of anti-tubercular agents. While increased lipophilicity is generally beneficial for activity against Mycobacterium tuberculosis, a simple increase in lipophilicity through the addition of certain substituents does not always lead to enhanced efficacy, indicating a more complex relationship between the compound's structure and its biological target. nih.govrsc.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a drug's ability to cross biological membranes and interact with its target. The naphthyl ring itself is known to enhance lipophilicity, which can facilitate passage through cell membranes. researchgate.net

In the context of anti-tuberculosis drug design, increased lipophilicity is often correlated with enhanced activity, as it facilitates diffusion through the lipid-rich cell wall of M. tuberculosis. nih.govrsc.org However, this relationship is not always linear. Studies on BACE-1 inhibitors showed that compounds with either low or very high log P values were less potent, suggesting an optimal range of lipophilicity for this particular target. tandfonline.com

Furthermore, while lipophilicity can enhance the bioavailability of certain compounds, excessive lipophilicity can lead to issues such as "lipid entrapment," where the compound becomes sequestered in fatty tissues, reducing its effective concentration at the target site. publish.csiro.au This highlights the need for a balanced approach to modulating lipophilicity in drug design.

Scaffold Hopping and Bioisosteric Replacements in Naphthamide Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds with improved properties. nih.govresearchgate.netnih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. scispace.com Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net

In the context of naphthamide research, these strategies can be employed to move into new chemical space and overcome limitations of the parent compound. For example, replacing the naphthamide core with other heterocyclic systems could lead to analogues with different ADME profiles or target interactions. This approach allows for the exploration of a wider range of chemical diversity, potentially leading to the identification of compounds with superior therapeutic potential. cresset-group.com

The principle of bioisosteric replacement is exemplified in the development of various inhibitors. For instance, in the design of anti-Chagas agents, the methylcyclohexane (B89554) ring of a lead compound was targeted for replacement to improve metabolic stability and reduce off-target effects. nih.gov Similarly, in the development of PARP inhibitors, the classic inhibitor 3-aminobenzamide (B1265367) has served as a starting point for the design of more potent and selective analogues through bioisosteric modifications. rjraap.comontosight.aiabcam.comselleckchem.comtaylorandfrancis.comsigmaaldrich.comnih.gov

Conformational Analysis and Molecular Rigidity in SAR Elucidation

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a vital tool in SAR studies. nih.gov Bioactive natural products, while often flexible, tend to adopt preferred conformations. nih.gov Understanding these preferences can guide the design of more rigid analogues that are "pre-organized" for binding, which can lead to increased potency and selectivity.

Computational methods, such as molecular mechanics (MM) and quantum chemical calculations, are used to predict the low-energy conformers of a molecule. researchgate.netnih.gov These predictions can then be correlated with experimental data from techniques like NMR spectroscopy. For example, in a study of diastereoisomeric pyrrolidines, computational analysis helped to identify the presence of both envelope and twist conformers in solution. researchgate.net

Integrating rigidity analysis into the exploration of protein conformational pathways has been shown to dramatically reduce computational time and accelerate convergence. mdpi.com This approach can be applied to the design of this compound analogues by identifying the key structural elements that contribute to the bioactive conformation. By rigidifying the molecule in this preferred conformation, it may be possible to enhance its binding affinity and biological activity.

Rational Design Approaches for Enhanced Biological Selectivity and Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. This approach often involves a combination of computational modeling, SAR studies, and structural biology.

A key aspect of rational design is the strategic modification of a lead compound to enhance its selectivity for the desired target over other related proteins. For example, in the development of inhibitors for Trypanosoma cruzi CYP51, structure-based design and structure-property relationship analyses were used to optimize a screening hit, resulting in potent and selective inhibitors with improved metabolic stability. nih.gov

Similarly, rational design has been applied to the development of antimicrobial peptides. By modifying native toxins with cationic elements, researchers were able to create peptides with improved bacteria-penetrating properties and reduced hemolytic activity. nih.gov This highlights how a rational approach can be used to engineer molecules with a desired balance of properties.

In the context of this compound analogues, rational design can be used to:

Identify key interactions between the ligand and its target through molecular docking and other computational methods.

Design modifications that enhance these interactions, for example, by introducing hydrogen bond donors or acceptors, or by optimizing hydrophobic contacts.

Improve selectivity by exploiting differences in the binding sites of the target and off-target proteins.

Optimize pharmacokinetic properties by modifying the molecule to improve its solubility, metabolic stability, and cell permeability.

By systematically applying these principles, it is possible to develop this compound analogues with enhanced biological selectivity and potency for a range of therapeutic applications.

Molecular Interactions and Computational Modeling in Naphthamide Research

Ligand-Target Interaction Profiling and Analysis

The binding of a ligand to a protein is a highly specific process driven by a combination of molecular interactions. Profiling these interactions is key to understanding the affinity and selectivity of naphthamide derivatives.

Hydrogen bonds are crucial for the specificity of molecular recognition and the stability of protein-ligand complexes. uomustansiriyah.edu.iqbakerlab.org They are directional interactions between a hydrogen atom covalently linked to an electronegative atom (donor) and another electronegative atom (acceptor). bakerlab.orgwikipedia.org In the context of 3-Amino-1-naphthamide, the primary amine (-NH2) and the amide (-CONH2) groups are key players in forming hydrogen bonds. Both the N-H bonds in these groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) of the amide group serves as a potent hydrogen bond acceptor. uomustansiriyah.edu.iq

Molecular modeling studies on related structures highlight the importance of these interactions. For instance, in a docking study of a derivative, a strong hydrogen bond was observed between the amino group of the ligand and the amino acid Alanine (Ala9) within the binding site. mdpi.com Similarly, research on other aromatic amine-containing ligands shows hydrogen bonds forming with the carboxyl group of Aspartate residues (Asp189) and the backbone carbonyl of Glycine residues (Gly218). plos.org The stability of secondary structures in proteins, such as alpha-helices and beta-sheets, is itself maintained by extensive hydrogen bonding networks, which can also be engaged by incoming ligands. uomustansiriyah.edu.iq

Hydrophobic interactions and π-stacking are fundamental non-covalent forces that contribute significantly to the binding of aromatic ligands. uomustansiriyah.edu.iqnih.gov The naphthalene (B1677914) core of this compound is a large, nonpolar aromatic system, making it highly prone to these types of interactions.

Hydrophobic Interactions : These occur when nonpolar groups, like the naphthalene ring system, are driven together in an aqueous environment to minimize their disruptive effect on the hydrogen-bonding network of water. libretexts.org In protein binding pockets, the naphthalene moiety often interacts favorably with the nonpolar side chains of amino acids such as Alanine, Valine, Leucine, and Isoleucine. uomustansiriyah.edu.iq

Aromatic π-Stacking : This is a specific non-covalent interaction between aromatic rings. nih.gov The electron-rich π-orbitals of the naphthalene ring can stack against the aromatic rings of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). researchgate.netmdpi.com These interactions can occur in a "face-to-face" or "edge-to-face" orientation. rsc.org Studies on related naphthylamide derivatives have demonstrated such interactions. For example, molecular dynamics simulations of an aminoacyl β-naphthylamide bound to the AcrB efflux pump showed its naphthylamine moiety interacting directly with Phe136 and Phe628 at the bottom of a hydrophobic trap. escholarship.org In another case, a bi-aromatic naphthyl group was found to be "sandwiched" between two Proline residues and a Tyrosine (Tyr268) via π-π interactions. uni-halle.de

Electrostatic forces, which include charge-charge and charge-dipole interactions, are critical for guiding a ligand to its binding site and stabilizing the final complex. uomustansiriyah.edu.iqnih.gov The molecular electrostatic potential (MEP) provides a map of the charge distribution on a molecule and is a key determinant in receptor-drug recognition. core.ac.uk For this compound, the amine and amide groups introduce significant polarity to the otherwise hydrophobic naphthalene scaffold.

The amino group is typically protonated at physiological pH, carrying a positive charge that can form strong, favorable interactions with negatively charged amino acid residues like Aspartate and Glutamate. uomustansiriyah.edu.iq The carbonyl oxygen of the amide group has a partial negative charge, making it a favorable interaction point for positively charged residues or the positive end of bond dipoles. These electrostatic contributions can be significant, influencing not only binding affinity but also the orientation of the ligand within the binding site. nih.govcsic.es

Molecular Docking and Dynamics Simulations in Naphthamide-Protein Complexes

Computational simulations provide a dynamic picture of the binding process, from predicting the most likely binding pose to observing how the complex behaves over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. fip.org The process involves sampling numerous possible conformations and scoring them based on their steric and energetic fit. The score, often expressed as a binding affinity or energy in kcal/mol, provides an estimate of the strength of the interaction. mdpi.com

Docking studies on various naphthamide and quinoline-based derivatives have successfully predicted their interactions with target proteins. For example, a study on a complex naphthamide, Lucitanib, elucidated its binding mode within the FGFR1 kinase. rcsb.org Other studies have used docking to identify key interacting residues and to correlate binding scores with experimental activity. rsc.orgresearchgate.neteco-vector.com

Below is a table summarizing representative docking results for compounds with structural similarities to naphthamides, illustrating the types of data generated.

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzo[f]chromene Derivative | Dihydrofolate Reductase (hDHFR) | Ala9, Leu22 | -9.43 | mdpi.com |

| Naphthohydrazide Derivative | Staphylococcus aureus protein | (Hydrogen bonding and hydrophobic interactions) | -8.0 | researchgate.net |

| Naphthamide Derivative | Tyrosine Kinase | VAL299, TYR253, ILE313, GLU286 | - | fip.org |

| Pyrazoline-Naphthalene Derivative | PI3K | - | -7.85 | eco-vector.com |

This table is for illustrative purposes and includes data from derivatives related to naphthamides to demonstrate the application of molecular docking.

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the complex over time, accounting for the flexibility of both the ligand and the protein in a solvated environment. mdpi.comfrontiersin.orgnih.gov MD simulations are crucial for verifying the stability of a docked pose and for observing more complex phenomena like allosteric regulation and ligand-induced conformational changes. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods allow for the precise calculation of molecular properties that govern chemical behavior. greenstonebio.com By solving the Schrödinger equation through approximations, researchers can obtain detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reaction tendencies. nih.govd-nb.info For naphthamide derivatives, these calculations can predict sites of electrophilic and nucleophilic attack, reaction mechanisms, and the influence of different functional groups on the core structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In the study of naphthamide derivatives, DFT calculations have been used to determine these FMO energies. For instance, in a study of N-alkyl-2-naphthamides, which are structurally related to this compound, the HOMO and LUMO were found to be localized over the amide group and the naphthalene ring. nih.gov The HOMO was primarily composed of the lone pairs of the oxygen and nitrogen atoms and the π orbitals of the aromatic system, while the LUMO consisted of the π* orbitals. nih.gov This distribution is crucial for understanding how these molecules interact with other chemical species.

The following interactive table presents representative data from DFT calculations on a related naphthamide compound, Naphthamide 9C, which illustrates the typical values obtained from such analyses. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. nih.gov |

| ELUMO | -1.29 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.60 | Energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. nih.gov |

These values provide a quantitative basis for predicting the chemical behavior of naphthamide structures. irjweb.com

Computational chemistry also allows for the simulation of spectroscopic properties, which is a powerful tool for structural elucidation when combined with experimental data. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic signals based on a molecule's structure, and simulations can help in the precise assignment of these signals. tjnpr.org

For naphthamide derivatives, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be performed. nih.govtjnpr.org For example, the IR spectrum of a newly synthesized naphthamide would show characteristic absorption bands for the carbonyl (C=O) stretching of the amide group. tjnpr.org Simulations can predict the exact frequency of this vibration, helping to confirm the formation of the amide bond. acs.org Similarly, simulated ¹H NMR spectra can predict the chemical shifts of aromatic and aliphatic protons, aiding in the complete structural characterization of the molecule. tjnpr.org The correlation between experimental and simulated spectra provides a high degree of confidence in the proposed molecular structure. researchgate.net

Supramolecular Assembly and Self-Organization Studies of Naphthamide Derivatives

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. nih.govnih.gov For naphthamide derivatives, these interactions primarily include hydrogen bonding and π–π stacking. researchgate.netrsc.org The amide group in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of well-defined molecular chains or networks. researchgate.net

The flat, aromatic naphthalene core promotes π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the assembly. nih.govresearchgate.net The interplay between hydrogen bonding and π–π stacking can lead to the self-organization of naphthamide molecules into complex architectures like fibers, gels, or liquid crystals. rsc.orgresearchgate.net The specific arrangement of these supramolecular structures is dictated by the precise positioning of functional groups on the naphthamide scaffold. kisti.re.krnih.gov Understanding these self-assembly processes is crucial for the development of new materials with tailored properties for applications in electronics and biomedicine. nih.govrsc.org

In Silico ADMET Predictions and Pharmacokinetic Considerations in Compound Design

In the process of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early on. springernature.comjapsonline.com In silico ADMET prediction models have become indispensable tools for this purpose, as they can forecast the pharmacokinetic and toxicological profile of a molecule before it is synthesized, saving time and resources. tjnpr.orgnih.gov

For naphthamide derivatives, computational tools can predict a range of properties. japsonline.com These predictions are based on the molecule's structure and physicochemical characteristics. springernature.com For instance, models can estimate a compound's oral bioavailability, its ability to cross the blood-brain barrier, its potential to be a substrate or inhibitor of metabolic enzymes, and its likely routes of excretion. helsinki.finih.govchemrxiv.org

The following interactive table shows a selection of ADMET properties that are commonly predicted for drug candidates, illustrated with hypothetical data for a naphthamide derivative based on published studies of similar compounds. tjnpr.orgjapsonline.com

| ADMET Property | Predicted Value/Classification | Significance in Drug Design |

|---|---|---|

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Indicates whether the compound is likely to enter the central nervous system. japsonline.com |

| CYP2D6 Inhibitor | Non-inhibitor | Predicts potential for drug-drug interactions via a major metabolic enzyme. japsonline.com |

| Ames Mutagenicity | Non-mutagenic | Assesses the potential of the compound to cause DNA mutations. tjnpr.org |

| Rat Oral LD50 (mg/kg) | > 2000 | Estimates acute oral toxicity. japsonline.com |

These in silico predictions are vital for prioritizing which naphthamide derivatives to advance in the drug development pipeline, helping to identify candidates with a higher probability of success in later clinical stages. nih.govspringernature.com

Preclinical Efficacy and Mechanistic Investigations in in Vitro and in Vivo Models

In Vitro Biological Evaluation in Cell-Based Assays

The in vitro assessment of "3-Amino-1-naphthamide" and its derivatives has been crucial in elucidating their cellular effects and identifying potential therapeutic targets. These studies have employed a variety of cell-based assays to measure cytotoxicity, enzymatic inhibition, and pathway modulation.

Cell Viability and Proliferation Assays in Various Cell Lines (e.g., Cancer, Bacterial, Endothelial)

The impact of naphthoylamide derivatives on cell viability and proliferation has been a primary focus of in vitro research. These assays are fundamental in determining the cytotoxic or cytostatic potential of a compound against different cell types. nih.gov Commonly used methods include metabolic assays like the MTT, XTT, and WST-1 assays, which measure the metabolic activity of viable cells, and dye exclusion assays that differentiate between live and dead cells. nih.govsigmaaldrich.comnih.govbiotium.compromega.com

In the context of cancer research, derivatives of naphthoylamide have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, certain naphthoylamide derivatives demonstrated significant inhibitory effects on colorectal cancer (CRC) cell lines, including HCT116, RKO, and SW480, while showing no killing effect on normal human cells. researchgate.net Another study on polyamine conjugates with a bis(naphthalene-2-carboxamide) structure showed substantial antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC-3, DU-145) cell lines. nih.gov Specifically, compounds 11c and 11d from this study exhibited IC₅₀ values of 7.48 μM and 6.00 μM in MCF-7 cells, respectively. nih.gov Similarly, novel 1,4-naphthoquinone (B94277) derivatives have shown superior cytotoxic activity against various cancer cell lines compared to the standard drug doxorubicin. researchgate.net

Beyond cancer, the antibacterial potential of "this compound" derivatives has also been explored. Naphthamide derivatives have been identified as potential inhibitors of the mycobacterial membrane protein MmpL3, a crucial component for the survival of Mycobacterium tuberculosis. rsc.org Compounds 13c and 13d in one study showed potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with MIC values of 6.55 µM and 7.11 µM, respectively. rsc.org These compounds also displayed high selectivity towards mycobacterial cells over mammalian Vero cells, indicating a favorable cytotoxicity profile. rsc.org

The following table summarizes the results of cell viability and proliferation assays for various naphthamide derivatives:

| Derivative Type | Cell Line(s) | Assay Type | Key Findings |

| Naphthoylamide Derivatives | HCT116, RKO, SW480 (Colorectal Cancer) | Not Specified | Exceptional inhibitory ability, induced apoptosis. researchgate.net |

| Bis(naphthalene-2-carboxamide) Conjugates | MCF-7 (Breast Cancer), PC-3, DU-145 (Prostate Cancer) | Not Specified | Significant antiproliferative activity. nih.gov |

| 1,4-Naphthoquinone Derivatives | Various Cancer Cell Lines | Cytotoxicity Assays | Superior cytotoxic activity compared to doxorubicin. researchgate.net |

| Naphthamide Derivatives (MmpL3 Inhibitors) | M. tuberculosis (DS, MDR, XDR strains), Vero cells | MIC Determination | Potent and selective activity against M. tuberculosis. rsc.org |

Enzymatic Activity Assays Utilizing Cell Lysates or Purified Recombinant Enzymes

To understand the molecular mechanisms underlying the biological effects of "this compound", researchers have conducted enzymatic activity assays. These assays can be performed using either cell lysates, which provide a complex environment of cellular proteins, or purified recombinant enzymes for more targeted investigations. thermofisher.com The choice between these two approaches depends on the specific research question, with purified enzymes being ideal for initial characterization of a compound's direct effect on a particular enzyme. thermofisher.com

A key target that has been investigated in relation to naphthoylamide derivatives is the STAT3 protein. researchgate.net The phosphorylation of STAT3 is a critical step in its activation and subsequent role in promoting cancer cell proliferation and survival. researchgate.net Studies have shown that certain naphthoylamide derivatives can inhibit STAT3 phosphorylation in a time- and concentration-dependent manner in colorectal cancer cells. researchgate.net This inhibition of a key signaling protein highlights a potential mechanism for the observed anticancer activity.

In the context of tuberculosis research, enzymatic assays have been instrumental in identifying the mycobacterial membrane protein MmpL3 as a target for naphthamide derivatives. rsc.org While direct enzymatic assays with purified MmpL3 are challenging, the potent and specific activity against M. tuberculosis suggests a direct interaction with this essential protein.

Furthermore, studies on other enzyme systems have utilized cell lysates to assess the activation or inhibition of specific enzymatic pathways. For example, lysates of COS cells have been used to study the processing and activation of recombinant human granzyme B, demonstrating the role of dipeptidyl peptidase I in this process. researchgate.net Such approaches, using cell lysates or purified enzymes, are critical for elucidating the direct molecular targets of compounds like "this compound". nih.govresearchgate.netpromega.co.uk

Cell-Based Reporter Assays for Investigating Specific Pathway Modulation

Cell-based reporter assays are powerful tools for studying the modulation of specific signaling pathways by a compound. thermofisher.comnih.govdiscoverx.compromega.ca These assays typically involve genetically engineering cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element. nih.govpromega.ca When a signaling pathway is activated or inhibited, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity. thermofisher.comdiscoverx.com

In the investigation of naphthoylamide derivatives, reporter assays have been used to confirm the inhibition of the STAT3 signaling pathway. researchgate.net For instance, a luciferase reporter assay was employed to demonstrate that a particular naphthoylamide derivative could inhibit the interleukin-6 (IL-6)-induced nuclear translocation of STAT3. researchgate.net This provides functional evidence that the compound interferes with the STAT3 pathway at a specific point.

Reporter assays are also widely used to screen for compounds that modulate the activity of nuclear receptors. thermofisher.comindigobiosciences.com While specific studies on "this compound" and nuclear receptor reporter assays are not detailed in the provided context, this methodology represents a valuable approach for identifying novel biological activities of the compound. The general principle involves cells engineered to express a nuclear receptor and a reporter gene linked to a hormone response element. indigobiosciences.com Binding of a ligand to the receptor triggers a cascade that results in the expression of the reporter gene, allowing for the quantification of agonist or antagonist activity. indigobiosciences.com

Fluorescent Labeling and Bioimaging Studies in Cellular Systems

Fluorescent labeling and bioimaging techniques offer a visual and dynamic understanding of a compound's behavior within a cell. nih.govresearchgate.netsigmaaldrich.comrsc.org These methods can be used to track the localization of a compound, observe its effects on cellular structures, and monitor cellular processes in real-time.

While specific fluorescent labeling studies directly involving "this compound" are not detailed in the provided search results, the general principles of this methodology are highly relevant to its preclinical evaluation. For instance, a fluorescently labeled version of "this compound" could be synthesized to visualize its uptake and subcellular distribution in cancer cells or bacteria. This would provide valuable information about its ability to reach its intracellular target.

Furthermore, fluorescent probes can be used to monitor the downstream effects of the compound. For example, in the context of the STAT3 pathway, immunofluorescence staining could be used to visualize the inhibition of STAT3 nuclear translocation. researchgate.net Similarly, fluorescent dyes that report on cell viability, apoptosis, and necrosis, such as acridine (B1665455) orange/ethidium bromide (AO/EB) staining, can provide a visual confirmation of the cytotoxic effects observed in proliferation assays. researchgate.net In one study of 1,4-naphthoquinone derivatives, AO/EB staining was used to distinguish between live, apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death induced by the compounds. researchgate.net

In Vivo Efficacy and Pharmacodynamic Research in Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy and pharmacodynamics in living organisms is a critical next step. nih.govpharmaron.combccrc.caprobiocdmo.comparazapharma.com Animal models provide a more complex biological system to assess the therapeutic potential and mechanism of action of a drug candidate.

Selection and Justification of Relevant Animal Models for Disease Research (e.g., Glioblastoma, Tuberculosis, Infectious Diseases)

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The model should ideally recapitulate key aspects of the human disease being studied.

Glioblastoma: For brain cancers like glioblastoma, various mouse models are utilized. nih.gov Xenograft models, where human glioblastoma cell lines or patient-derived tumor tissues are implanted into immunodeficient mice, are common. nih.gov These models allow for the assessment of a compound's ability to cross the blood-brain barrier and inhibit tumor growth in a brain-like microenvironment. Syngeneic models, which use mouse glioma cell lines in immunocompetent mice, are particularly useful for studying the interplay between the compound, the tumor, and the host immune system. nih.gov

Tuberculosis: A range of animal models are employed in tuberculosis research, each with its own advantages and limitations. nih.gov The mouse model is the most widely used due to its cost-effectiveness and the availability of immunological reagents. It is valuable for initial screening of anti-tubercular agents and for studying basic aspects of the host-pathogen interaction. Other models, such as the guinea pig and rabbit, develop lung pathology that more closely resembles human tuberculosis and are often used for more advanced preclinical evaluation. nih.gov

Infectious Diseases: For other infectious diseases, the choice of animal model depends on the specific pathogen and the disease it causes. The model should be susceptible to the infection and develop a disease course that is relevant to the human condition. For example, in the study of novel 1,4-naphthoquinone derivatives as anticancer agents, in vivo ecotoxicity studies were conducted using zebrafish larvae to assess the compound's toxicity in a whole-organism context. researchgate.net Furthermore, a zebrafish xenograft model, where human cancer cells are transplanted into larvae, was used to demonstrate a significant reduction in tumor volume. researchgate.net

The selection of these models is justified by their ability to provide insights into a compound's efficacy, mechanism of action, and potential for translation to human clinical trials.

Assessment of Compound Efficacy in Preclinical Disease Progression Models

There is currently no published data detailing the assessment of this compound in preclinical models of disease progression. In vitro studies evaluating its cytotoxic or other biological activities against specific cell lines, or in vivo studies assessing its impact on disease development and progression in animal models, have not been identified.

Interactive Data Table: In Vivo Efficacy of this compound No data available.

Biomarker Analysis and Translational Readouts from Animal Studies

No studies have been found that report on the use of biomarkers to assess the physiological or pathological response to this compound in animal models. Consequently, there are no translational readouts from animal studies to indicate its potential mechanism of action or therapeutic effect.

Interactive Data Table: Biomarker Analysis for this compound No data available.

Histopathological and Molecular Correlates Derived from In Vivo Investigations

As there are no available in vivo studies on this compound, there is no corresponding histopathological or molecular data. Histopathological examination of tissues to observe drug-induced changes and molecular analyses to understand the compound's effect on cellular pathways have not been reported for this specific compound.

Interactive Data Table: Histopathological Findings for this compound No data available.

Future Research Trajectories and Broader Academic Implications of 3 Amino 1 Naphthamide Research

Development of Next-Generation Synthetic Methodologies for Naphthamide Scaffolds

The future of drug discovery is intrinsically linked to the evolution of synthetic chemistry. For naphthamide scaffolds like 3-Amino-1-naphthamide, the development of more efficient, selective, and sustainable synthetic methods is a key research trajectory. Current methodologies for creating functionalized naphthalenes can be complex and may lack the desired regioselectivity.

Future research will likely focus on:

Late-Stage Functionalization: Developing novel methods for the direct and selective introduction of various functional groups onto the naphthalene (B1677914) core at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of a diverse library of analogs from a common intermediate, accelerating structure-activity relationship (SAR) studies.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation strategies to directly functionalize the naphthalene ring system. This would provide a more atom-economical and efficient alternative to traditional multi-step synthetic sequences. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Implementing continuous flow and microwave-assisted organic synthesis (MAOS) to improve reaction efficiency, reduce reaction times, and enhance the scalability of synthetic routes for naphthamide derivatives. nih.gov

Biocatalysis: Investigating the use of enzymes to perform stereoselective and regioselective modifications of the naphthamide scaffold, offering a green and highly specific synthetic tool. nih.gov

These advancements will not only facilitate the synthesis of this compound and its derivatives but also contribute to the broader field of organic synthesis by providing new tools for constructing complex aromatic molecules. rroij.com

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While the naphthalene scaffold is present in numerous bioactive compounds, the full therapeutic potential of this compound remains largely untapped. ekb.eg Future research should aim to identify and validate novel biological targets for this class of compounds, moving beyond the established activities of related molecules.

Potential areas of exploration include:

DNA Damage Response (DDR) Pathways: Given that some naphthalene-based compounds act as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), a crucial player in DNA repair, a focused investigation into the effects of this compound on other DDR proteins is warranted. frontiersin.orgfrontiersin.org Targets such as ATM, ATR, DNA-PK, Chk1, and Wee1 kinases are of significant interest in oncology. frontiersin.orgmdpi.com

Epigenetic Modulators: The role of naphthalene derivatives in modulating epigenetic enzymes is an emerging area. Investigating the potential of this compound to inhibit histone methyltransferases or demethylases, such as NSD2, could open new avenues for cancer therapy. researchgate.net

Protein-Protein Interaction (PPI) Modulators: The rigid naphthalene scaffold could serve as a basis for designing molecules that disrupt critical protein-protein interactions involved in disease pathogenesis, a notoriously challenging area of drug discovery.

Neurodegenerative Diseases: The neuroprotective potential of naphthalene derivatives is an area of growing interest. researchgate.net Research could explore the efficacy of this compound and its analogs in models of Alzheimer's and Parkinson's disease, targeting pathways related to oxidative stress, neuroinflammation, and protein aggregation. mdpi.com

Infectious Diseases: Naphthalene derivatives have shown promise as antimicrobial and antiviral agents. rsc.orgresearchgate.net Future studies could screen this compound against a panel of pathogenic bacteria and viruses, including drug-resistant strains, and explore novel mechanisms of action, such as the inhibition of essential microbial enzymes. researchgate.netplos.org

A systematic, unbiased screening approach, coupled with chemoproteomics and target identification technologies, will be crucial in uncovering the full spectrum of biological activities for the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel this compound derivatives before their synthesis. ijpsjournal.compreprints.org This allows for the prioritization of compounds with the highest probability of success.

De Novo Drug Design: Utilizing generative AI models to design novel naphthamide scaffolds with desired properties. These algorithms can explore vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. openmedicinalchemistryjournal.com

Virtual Screening: Employing docking simulations and AI-powered scoring functions to screen large virtual libraries of compounds against specific biological targets, identifying potential hits for further experimental validation. openmedicinalchemistryjournal.comnih.gov

Reaction Prediction and Synthesis Planning: Using ML algorithms to predict the outcomes of chemical reactions and devise optimal synthetic routes, thereby streamlining the chemical synthesis process. rroij.comtdx.cat

By harnessing the power of AI, researchers can navigate the complexities of drug design more efficiently, reducing the time and cost associated with bringing a new therapeutic from the laboratory to the clinic. nih.gov

Translational Research Opportunities Stemming from Preclinical Findings

The ultimate goal of medicinal chemistry research is the development of new therapies that improve human health. For this compound, a clear and strategic path for translational research is essential.

Future opportunities in this area include:

Biomarker Development: Identifying predictive biomarkers to stratify patient populations that are most likely to respond to treatment with this compound-based therapies. nih.gov This is particularly relevant for targeted therapies, such as those aimed at specific genetic mutations (e.g., BRCA1/2) or protein expression levels. mdpi.com

Preclinical Model Development: Utilizing advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, to evaluate the efficacy of new compounds in a setting that more closely mimics human disease. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting thorough PK/PD studies to understand the absorption, distribution, metabolism, and excretion of lead compounds, as well as their dose-response relationships and target engagement in vivo. amegroups.org

Investigational New Drug (IND)-Enabling Studies: Performing the necessary safety and toxicology studies to support the filing of an IND application and the initiation of human clinical trials.

A strong emphasis on translational research from the earliest stages of drug discovery will be critical to realizing the therapeutic potential of the this compound scaffold. amegroups.org

Synergistic Approaches with Existing Investigational Compounds and Modalities

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Future research should explore the potential of this compound and its derivatives to act synergistically with existing drugs and therapeutic modalities.

Promising synergistic strategies include:

Combination with Chemotherapy and Radiotherapy: Investigating whether this compound can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy or radiotherapy. frontiersin.org If it acts as a DDR inhibitor, it could prevent cancer cells from repairing the DNA damage induced by these treatments. amegroups.org

Combination with Immunotherapy: Exploring the potential of this compound to enhance the efficacy of immune checkpoint inhibitors. nih.gov By inducing DNA damage, some compounds can stimulate an anti-tumor immune response, making tumors more susceptible to immunotherapy. frontiersin.org

Dual-Target or Multi-Target Inhibitors: Designing single molecules based on the this compound scaffold that can modulate multiple targets simultaneously. This approach can offer improved efficacy and a lower likelihood of drug resistance. tandfonline.com

Nanoparticle-Mediated Delivery: Utilizing nanoparticle-based drug delivery systems to co-deliver this compound with other therapeutic agents, enhancing their synergistic effects and improving their pharmacokinetic profiles. mdpi.com

These synergistic approaches could lead to more effective and durable treatment responses, overcoming the limitations of monotherapy. nih.gov

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-Amino-1-naphthamide, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via amidation of 3-amino-1-naphthoic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–5°C for activation, room temperature for coupling), and reaction time (12–24 hours). Impurities such as unreacted starting materials or byproducts (e.g., urea derivatives) can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. How should researchers characterize the purity of this compound?

Methodological Answer: Purity assessment requires a combination of techniques:

- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min) and UV detection at 254 nm.

- Melting Point : Compare observed mp (e.g., 210°C) with literature values to detect polymorphic variations .

- Elemental Analysis : Verify C, H, N percentages (±0.3% deviation from theoretical values).

Advanced Research Questions

Q. Q3. How can spectroscopic discrepancies in this compound’s structural analysis be resolved?

Methodological Answer: Contradictions in NMR or IR data (e.g., unexpected peaks or shifts) often arise from tautomerism or solvent effects. For example:

- ¹H NMR : Aromatic protons may show splitting due to intramolecular hydrogen bonding. Use deuterated DMSO to stabilize tautomers.

- IR : Confirm the presence of amide bands (C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹) and rule out carboxylic acid contamination (broad O–H stretch at 2500–3300 cm⁻¹) .

Q. Q4. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Variability often stems from trace metal contaminants or moisture. Implement:

- Quality Control : Pre-dry solvents (molecular sieves) and reagents (vacuum desiccation).

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., pH, agitation rate) using response surface methodology .

Q. Q5. How do researchers address conflicting solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:

- Solubility Testing : Use a shake-flask method with equilibration at 25°C for 24 hours.

- Particle Size Analysis : Grind samples to uniform particle size (<50 µm) to reduce kinetic solubility artifacts.

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS) to identify outliers 11.第3讲-参考文献的处理实操13:34

Data Interpretation and Contradiction Analysis

Q. Q6. How should conflicting cytotoxicity results for this compound in cell-based assays be interpreted?

Methodological Answer: Contradictions may arise from cell line specificity or assay interference (e.g., compound autofluorescence).

Q. Q7. What computational methods predict this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic sites.

- Frontier Molecular Orbitals (FMOs) : Identify HOMO/LUMO gaps to predict reactivity.

- NBO Analysis : Quantify charge distribution at the amide nitrogen and naphthalene ring 11.

Experimental Design and Optimization

Q. Q8. How to design a stability study for this compound under varying storage conditions?

Methodological Answer: Follow ICH guidelines Q1A(R2):

Q. Q9. What in vitro models are appropriate for studying this compound’s metabolic pathways?

Methodological Answer:

- Liver Microsomes : Use human or rat microsomes with NADPH cofactor; quantify metabolites via LC-MS/MS.

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Reaction Phenotyping : Use isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Literature and Data Reproducibility

Q. Q10. How to resolve inconsistencies in reported CAS registry numbers for this compound derivatives?

Methodological Answer: Cross-reference multiple databases (SciFinder, PubChem) and primary literature. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.